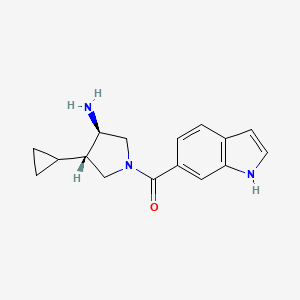

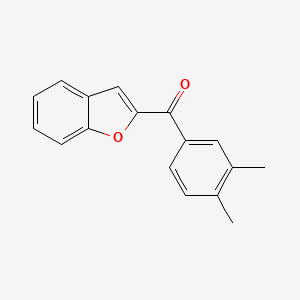

![molecular formula C14H10Cl2N2O2S B5621049 1-[(2,3-dichlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5621049.png)

1-[(2,3-dichlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazoles are a class of heterocyclic aromatic compounds with a wide range of biological activities and applications in medicinal chemistry. They are known for their versatility in chemical reactions and the ability to modify their structure for targeted properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions between o-phenylenediamine and carboxylic acids or their derivatives. For sulfonated benzimidazoles, methods include reactions with sulfonyl chlorides under basic conditions or via sulfonation processes. A novel synthesis approach involves the annulation of imidamides with sulfonyl azides catalyzed by iridium(III), producing 1,2-disubstituted benzimidazoles with high yield and regioselectivity (Xu et al., 2017).

Molecular Structure Analysis

Benzimidazole derivatives typically exhibit planar molecular structures, which contribute to their chemical stability and interaction with biological targets. The presence of substituents like the 2,3-dichlorophenylsulfonyl group can influence the electronic distribution and overall molecular conformation, affecting their reactivity and biological activity.

Chemical Reactions and Properties

Benzimidazole compounds engage in various chemical reactions, including electrophilic substitution and coupling reactions. The sulfonyl group in 1-[(2,3-dichlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole may enhance its reactivity towards nucleophilic substitution, facilitating further functionalization (Nara et al., 2001).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(2,3-dichlorophenyl)sulfonyl-2-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O2S/c1-9-17-11-6-2-3-7-12(11)18(9)21(19,20)13-8-4-5-10(15)14(13)16/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLIOEMZTVJFDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dichloro-benzenesulfonyl)-2-methyl-1H-benzoimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

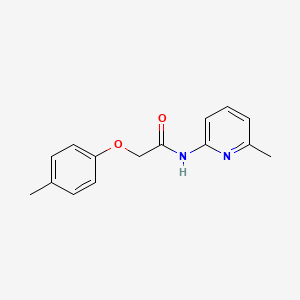

![N-[4-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5620981.png)

![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5620997.png)

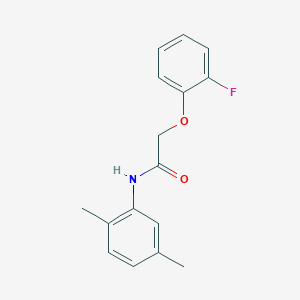

![N-{[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5620998.png)

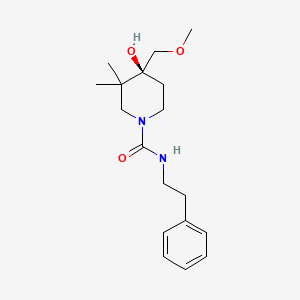

![(3S*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5621002.png)

![2-ethyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5621020.png)

![5-acetyl-1'-[(propylthio)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5621026.png)

![(1R*,5R*)-6-[(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5621040.png)

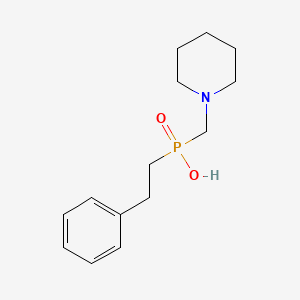

![4-(1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-L-prolyl)morpholine](/img/structure/B5621045.png)